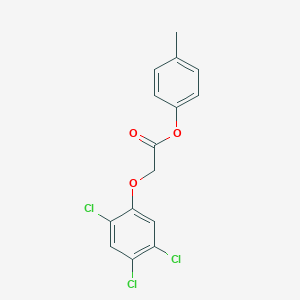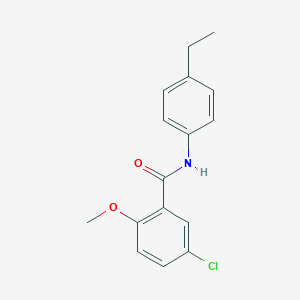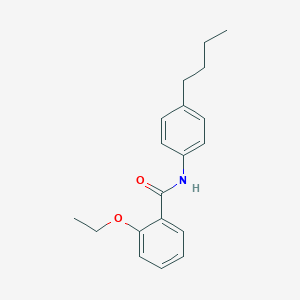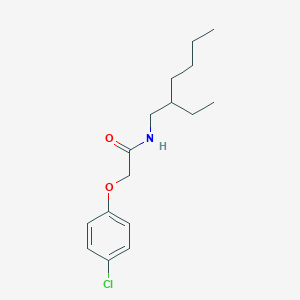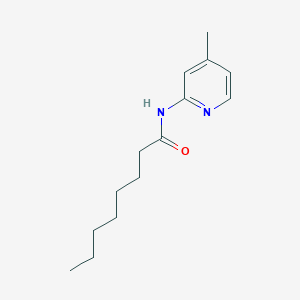![molecular formula C16H26N2O B291485 N-[4-(diethylamino)phenyl]hexanamide](/img/structure/B291485.png)
N-[4-(diethylamino)phenyl]hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(diethylamino)phenyl]hexanamide, also known as Modafinil, is a drug that is commonly used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It is a wakefulness-promoting agent that helps to improve cognitive function, alertness, and concentration. Modafinil is a synthetic compound that was first developed in the 1970s, and it has since gained widespread use in both clinical and non-clinical settings.
Wirkmechanismus
The exact mechanism of action of N-[4-(diethylamino)phenyl]hexanamide is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters are involved in regulating wakefulness, attention, and mood.
Biochemical and Physiological Effects:
N-[4-(diethylamino)phenyl]hexanamide has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve cognitive function and mood. It has also been found to increase the levels of histamine, which can promote wakefulness and alertness.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(diethylamino)phenyl]hexanamide has several advantages for use in lab experiments. It is a well-tolerated drug that has been extensively studied, and it has a relatively low risk of side effects. Additionally, it has been found to be effective in improving cognitive function and attention, which can be useful in a variety of experimental settings. However, there are also limitations to the use of N-[4-(diethylamino)phenyl]hexanamide in lab experiments. It can be expensive, and it may not be suitable for all experimental designs.
Zukünftige Richtungen
There are several potential future directions for the use of N-[4-(diethylamino)phenyl]hexanamide in scientific research. One area of interest is the use of N-[4-(diethylamino)phenyl]hexanamide in the treatment of depression and other mood disorders. Additionally, there is ongoing research into the use of N-[4-(diethylamino)phenyl]hexanamide in the treatment of ADHD and other neurological disorders. Finally, there is interest in exploring the potential use of N-[4-(diethylamino)phenyl]hexanamide as a cognitive enhancer in healthy individuals.
Synthesemethoden
N-[4-(diethylamino)phenyl]hexanamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the condensation of 4-chlorobenzhydryl sulfinyl acetamide with hydrazine, followed by the reaction of the resulting compound with 2-bromoacetyl bromide. The final step involves the reaction of the resulting compound with diethylamine to produce N-[4-(diethylamino)phenyl]hexanamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(diethylamino)phenyl]hexanamide has been extensively studied for its potential use in the treatment of various medical conditions. It has been found to be effective in improving cognitive function, alertness, and concentration in individuals with sleep disorders. Additionally, it has been studied for its potential use in the treatment of depression, ADHD, and other neurological disorders.
Eigenschaften
Molekularformel |
C16H26N2O |
|---|---|
Molekulargewicht |
262.39 g/mol |
IUPAC-Name |
N-[4-(diethylamino)phenyl]hexanamide |
InChI |
InChI=1S/C16H26N2O/c1-4-7-8-9-16(19)17-14-10-12-15(13-11-14)18(5-2)6-3/h10-13H,4-9H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
YAQNNMWWHAJJGO-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)N(CC)CC |
Kanonische SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



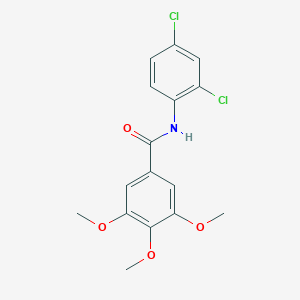
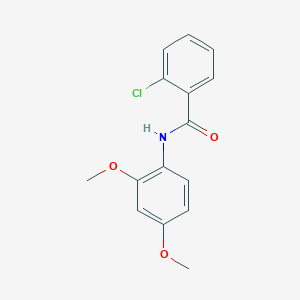

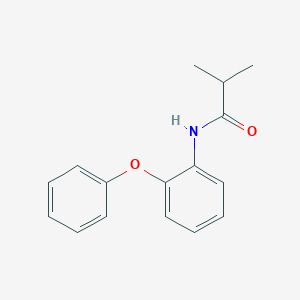
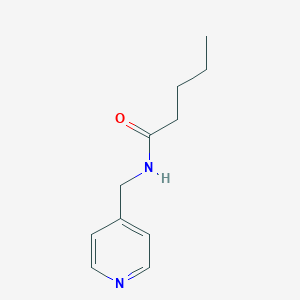
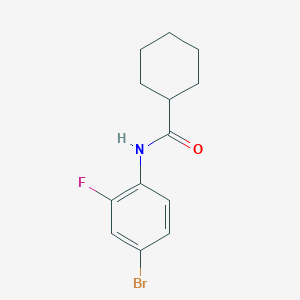
![3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B291413.png)

![Dimethyl 5-{[(4-chlorophenoxy)acetyl]amino}isophthalate](/img/structure/B291415.png)
